molecular formula C8H12BrN3O2 B1487771 3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole CAS No. 1338495-01-4

3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole

Cat. No. B1487771
M. Wt: 262.1 g/mol
InChI Key: CSIHQJSSRUNKKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, its molecular formula, and possibly its structure.



Synthesis Analysis

This would involve a detailed description of how the compound can be synthesized from readily available starting materials, including the specific reactions, reagents, and conditions used.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic connectivity and the spatial arrangement of its atoms.



Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound can undergo, including the conditions under which these reactions occur and the products that they form.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Chemical Synthesis and Modification

Researchers synthesized and characterized N'-((E)-5-methoxy-2-((1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4,5-dihydro-1H-1,2,3-triazol-4-yl)methoxy) benzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide. This molecule, involving complex chemical synthesis, used D-glucose and concepts of click chemistry. The synthesis included steps like the production of propargyl ether, click reaction in the presence of Cu(II) catalyst, and further reactions for structure modification. The final structure was confirmed using FTIR, H1NMR, and C13 NMR methods (Mohammed et al., 2020).

Heterocyclic Compound Synthesis

Pyrazole and 1,2,4-triazole derivatives were synthesized due to their significant role in modern medicine and pharmacy. These derivatives have substantial pharmacological potential and are attractive for chemical modification. The synthesis involved forming 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, highlighting the structural combination of heterocycles to potentially interact with various biological targets. The compounds' structures were confirmed through NMR and infrared spectra (Fedotov et al., 2022).

Antibacterial Activity

The synthesis of 3-(5-methylisoxazol-3-yl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine derivatives was reported, along with their antibacterial activities. These compounds are condensed products that underwent evaluation for their effectiveness against bacterial strains (Hui et al., 2010).

Antifungal and Antimicrobial Potentials

The study synthesized and evaluated a series of novel pyrane glycosides for their antibacterial and antifungal activities. The chemical structures of the compounds were elucidated, and their efficacy against various strains was assessed (Srinivas et al., 2020). Another study synthesized novel D-glucose-derived benzyl and alkyl 1,2,3-triazoles and evaluated them for in vitro antibacterial and antifungal activities. Notably, one of the compounds showed excellent antifungal activity against Aspergillus fumigatus and broad inhibitory efficacy against tested bacterial strains (Wei et al., 2011).

Anticancer Activity

The synthesis of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives was conducted, and some of these compounds were screened for their anticancer activity against a panel of 60 cell lines derived from various cancer types. The study involved detailed synthesis steps and a screening process to determine the compounds' efficacy (Bekircan et al., 2008).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, such as its toxicity, flammability, or environmental impact.


Future Directions

This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, new reactions, or new applications.


properties

IUPAC Name

3-bromo-5-methoxy-1-(oxan-2-yl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3O2/c1-13-8-10-7(9)11-12(8)6-4-2-3-5-14-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIHQJSSRUNKKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NN1C2CCCCO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole
Reactant of Route 5
3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.